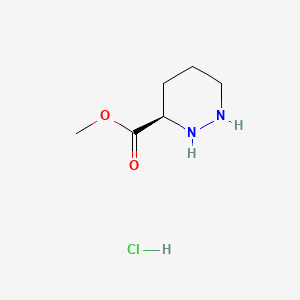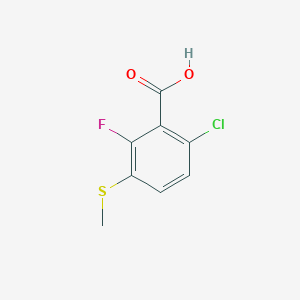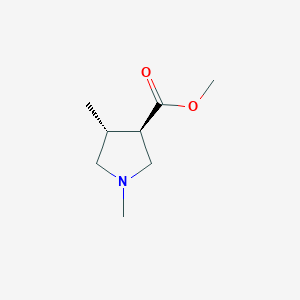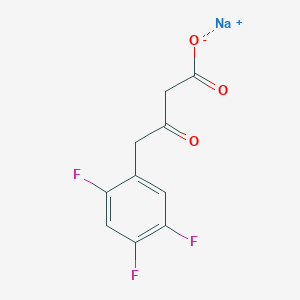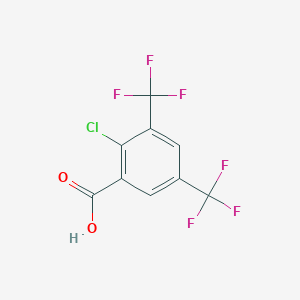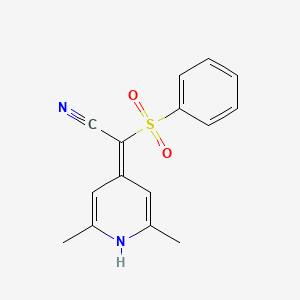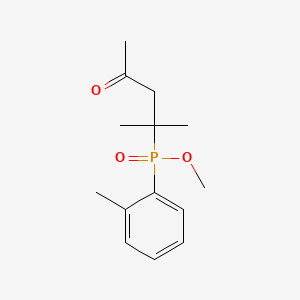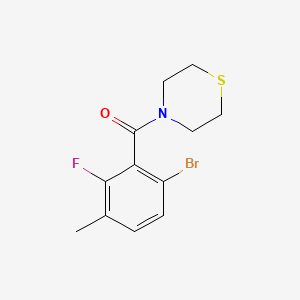
(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H13BrFNOS and a molecular weight of 318.2 g/mol . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a thiomorpholino group attached to a methanone moiety .
Preparation Methods
The synthesis of (6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone involves several steps. One common synthetic route includes the reaction of 6-bromo-2-fluoro-3-methylphenylboronic acid with thiomorpholine in the presence of a palladium catalyst . The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent such as toluene or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Scientific Research Applications
(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone has various applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The thiomorpholino group is known to interact with various enzymes and receptors, potentially inhibiting their activity . The presence of bromine and fluorine atoms may enhance the compound’s binding affinity to its targets, leading to increased potency . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone can be compared with other similar compounds, such as:
(3-Bromo-6-chloro-2-fluorophenyl)(thiomorpholino)methanone: This compound has a similar structure but with a chlorine atom instead of a methyl group.
2-Bromo-6-fluoro-3-methoxyphenylboronic acid: This compound has a methoxy group instead of a thiomorpholino group.
6-Bromo-2-fluoro-3-iodophenylboronic acid: This compound has an iodine atom instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H13BrFNOS |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
(6-bromo-2-fluoro-3-methylphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13BrFNOS/c1-8-2-3-9(13)10(11(8)14)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3 |
InChI Key |
JHOPSVFBQPAGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)N2CCSCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


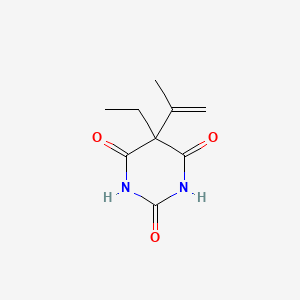
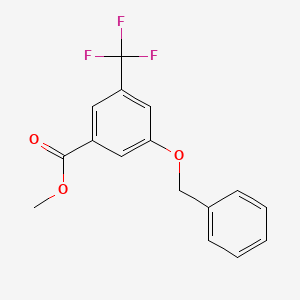
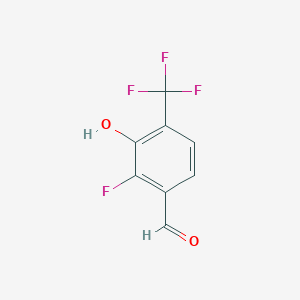
![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)
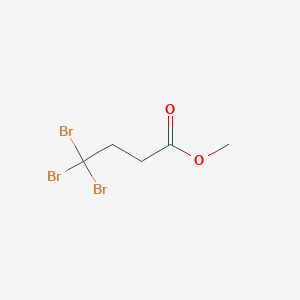
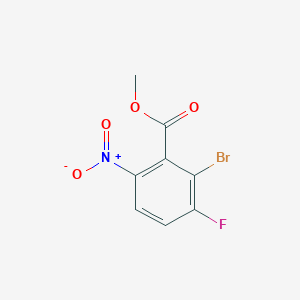
![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)
